molecular formula C11H18ClN3O4 B14616060 Cyclohexanecarboxylic acid, 4-(3-(2-chloroethyl)-3-nitrosoureido)-, methyl ester, (E)- CAS No. 60285-32-7

Cyclohexanecarboxylic acid, 4-(3-(2-chloroethyl)-3-nitrosoureido)-, methyl ester, (E)-

Cat. No.: B14616060
CAS No.: 60285-32-7
M. Wt: 291.73 g/mol
InChI Key: YSVWGWBSXUMUGW-UHFFFAOYSA-N
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Description

Cyclohexanecarboxylic acid, 4-(3-(2-chloroethyl)-3-nitrosoureido)-, methyl ester, (E)- is a complex organic compound with significant applications in various fields of science and industry This compound is characterized by its unique structure, which includes a cyclohexane ring, a carboxylic acid group, and a nitrosourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanecarboxylic acid, 4-(3-(2-chloroethyl)-3-nitrosoureido)-, methyl ester, (E)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Cyclohexanecarboxylic acid, 4-(3-(2-chloroethyl)-3-nitrosoureido)-, methyl ester, (E)- involves the formation of reactive intermediates that can interact with biological macromolecules. The nitrosourea group can generate alkylating agents that form covalent bonds with DNA, leading to DNA damage and cell death . This mechanism is particularly relevant in the context of its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexanecarboxylic acid, 4-(3-(2-chloroethyl)-3-nitrosoureido)-, methyl ester, (E)- is unique due to the presence of the nitrosourea group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

60285-32-7

Molecular Formula

C11H18ClN3O4

Molecular Weight

291.73 g/mol

IUPAC Name

methyl 4-[[2-chloroethyl(nitroso)carbamoyl]amino]cyclohexane-1-carboxylate

InChI

InChI=1S/C11H18ClN3O4/c1-19-10(16)8-2-4-9(5-3-8)13-11(17)15(14-18)7-6-12/h8-9H,2-7H2,1H3,(H,13,17)

InChI Key

YSVWGWBSXUMUGW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC(CC1)NC(=O)N(CCCl)N=O

Origin of Product

United States

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